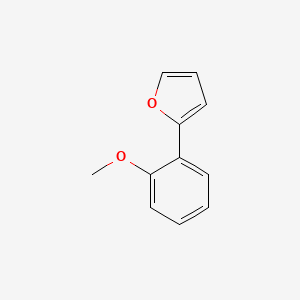

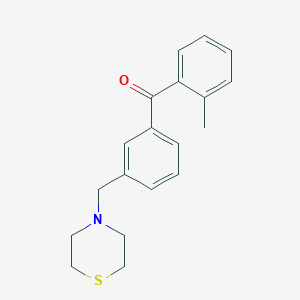

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Overview

Description

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone (also known as 2,5-DMPP) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its use in laboratory experiments has been investigated.

Scientific Research Applications

Photochemical Synthesis

Research by Kiesewetter and Margaretha (1987) delved into the photochemical synthesis of octahydro- and hexahydro-benzothiophenes from methyl (E)-4-mercapto-2,6-heptadienoate and alkenes or alkynes via consecutive radical ring closure, showcasing the compound's utility in complex chemical transformations (R. Kiesewetter, P. Margaretha, 1987).

Antimicrobial Agents

A study by Benneche et al. (2011) demonstrated the facile synthesis of thiophen-2(5H)-ones, presenting a new class of antimicrobial agents. This research highlights the potential for compounds within the same chemical family as 2',5'-Dimethyl-3-(2-methylphenyl)propiophenone to serve as bases for developing new antimicrobial solutions (T. Benneche, Gunnar Herstad, et al., 2011).

Polymerization Behavior

The synthesis and polymerization of dihydrothieno[3,2-b]thiophene derivatives have been explored by Itoh et al. (1999), shedding light on the structure and reactivity of quinonoid monomers. Such research provides insights into the polymerization capabilities and potential applications of similar compounds in creating novel polymers (T. Itoh, Toshio Nakamura, M. Kubo, 1999).

C-S Coupling/C-H Functionalization

Xu et al. (2010) discovered a method for the facile synthesis of 2-(phenylthio)phenols through tandem copper(I)-catalyzed C-S coupling/C-H functionalization. This showcases the compound's relevance in facilitating complex chemical transformations for synthesizing functionally diverse molecules (Runsheng Xu, Jie‐Ping Wan, et al., 2010).

Organic Thin-Film Transistors

New semiconducting polymers containing 3,6-Dimethyl(thieno[3,2-b]thiophene or selenopheno[3,2-b]selenophene) have been developed for organic thin-film transistors, indicating the potential of such compounds in electronic applications. The research by Kong et al. (2009) into these semiconducting polymers underscores the importance of structural modifications to enhance performance in electronic devices (Hoyoul Kong, Y. Jung, et al., 2009).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-9-15(3)17(12-13)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGMZJIDIHTSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644024 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-54-3 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone](/img/structure/B1613093.png)

![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)

![Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613099.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone](/img/structure/B1613106.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613107.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone](/img/structure/B1613108.png)